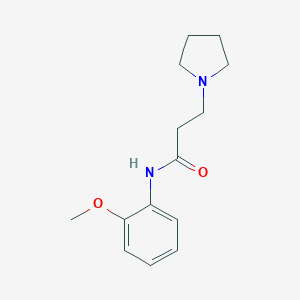
3-(4-benzylpiperazin-1-yl)-N-(2-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzylpiperazin-1-yl)-N-(2-chlorophenyl)propanamide, commonly known as BCPP, is a synthetic compound that belongs to the class of piperazine derivatives. BCPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
BCPP exerts its pharmacological effects by binding to and blocking the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). The blockade of the 5-HT2C receptor by BCPP leads to a decrease in the activity of the downstream signaling pathways, resulting in the modulation of various physiological and behavioral responses.
Biochemical and Physiological Effects:
The blockade of the 5-HT2C receptor by BCPP has been shown to modulate various physiological and behavioral responses, including appetite, mood, anxiety, and cognition. BCPP has been used to study the role of the 5-HT2C receptor in the regulation of feeding behavior and energy homeostasis. BCPP has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using BCPP in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for the specific modulation of this receptor without affecting other receptors. Another advantage of BCPP is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one of the limitations of using BCPP in lab experiments is its low water solubility, which can make it difficult to administer in aqueous solutions.
Future Directions
There are several future directions for the study of BCPP. One direction is the investigation of the role of the 5-HT2C receptor in the regulation of other physiological and behavioral responses, such as sleep, circadian rhythms, and pain. Another direction is the development of more potent and selective antagonists of the 5-HT2C receptor for use in clinical applications. Additionally, the use of BCPP in combination with other drugs or therapies may provide new insights into the treatment of various disorders, such as obesity, depression, and anxiety disorders.
Conclusion:
In conclusion, BCPP is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BCPP is a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of various physiological and behavioral responses. BCPP has been used to study the role of the 5-HT2C receptor in various physiological and pathological conditions and has several advantages and limitations for use in lab experiments. There are several future directions for the study of BCPP, which may provide new insights into the treatment of various disorders.
Synthesis Methods
The synthesis of BCPP involves the reaction of 1-benzylpiperazine with 2-chloro-N-propanoyl chloride in the presence of a base such as triethylamine. The resulting BCPP is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Scientific Research Applications
BCPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BCPP is a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety. BCPP has been used to study the role of the 5-HT2C receptor in various physiological and pathological conditions, including obesity, depression, and anxiety disorders.
properties
Product Name |
3-(4-benzylpiperazin-1-yl)-N-(2-chlorophenyl)propanamide |
|---|---|
Molecular Formula |
C20H24ClN3O |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C20H24ClN3O/c21-18-8-4-5-9-19(18)22-20(25)10-11-23-12-14-24(15-13-23)16-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) |
InChI Key |
OOLOFTZLKCACCI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)







![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
